Cas no 151341-77-4 ((3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one)
![(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one structure](https://fr.kuujia.com/scimg/cas/151341-77-4x500.png)
151341-77-4 structure
Nom du produit:(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one Propriétés chimiques et physiques
Nom et identifiant
-
- 14-hydroxy Paspalinine
- (3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- 14α-hydroxy Paspalinine
- BGA34177
- PD077960
- 151341-77-4
- PD077959
- (1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- 14-hydroxypaspalinine
- HY-123519
- CHEBI:199384
- 14
- A-Hydroxy Paspalinine
- CS-0082885
-
- Piscine à noyau: 1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+/m1/s1
- La clé Inchi: JNHPMJVSUJKCKH-KCCNSQSLSA-N
- Sourire: [C@]12(C)C3NC4C=CC=CC=4C=3C[C@]1([H])C[C@H](O)[C@@]1(O)C3=CC(=O)[C@]4([H])O[C@]3(OC4(C)C)CC[C@@]12C
Propriétés calculées
- Qualité précise: 449.22022309g/mol
- Masse isotopique unique: 449.22022309g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 0
- Complexité: 962
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 91.8Ų
- Le xlogp3: 2.2
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN3956049-1mg |
14α-hydroxyPaspalinine |
151341-77-4 | ≥98% | 1mg |
RMB 2344.00 | 2025-02-21 | |
BioAustralis | BIA-P1632-1 mg |
Hydroxypaspalinine, 14-alpha- |
151341-77-4 | >95% by HPLC | 1mg |
$209.00 | 2023-07-10 | |
1PlusChem | 1P01EQNS-1mg |
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one |
151341-77-4 | ≥95% | 1mg |
$195.00 | 2024-06-20 | |
BioAustralis | BIA-P1632-5mg |
Hydroxypaspalinine, 14-alpha- |
151341-77-4 | >95% by HPLC | 5mg |
$790.00 | 2024-07-19 | |
BioAustralis | BIA-P1632-1mg |
Hydroxypaspalinine, 14-alpha- |
151341-77-4 | >95% by HPLC | 1mg |
$225.00 | 2024-07-19 | |
1PlusChem | 1P01EQNS-5mg |
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one |
151341-77-4 | ≥95% | 5mg |
$610.00 | 2024-06-20 | |
BioAustralis | BIA-P1632-5 mg |
Hydroxypaspalinine, 14-alpha- |
151341-77-4 | >95% by HPLC | 5mg |
$732.00 | 2023-07-10 | |
A2B Chem LLC | AX66552-1mg |
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one |
151341-77-4 | ≥95% | 1mg |
$129.00 | 2024-04-20 | |
A2B Chem LLC | AX66552-5mg |
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one |
151341-77-4 | ≥95% | 5mg |
$450.00 | 2024-04-20 | |
Cooke Chemical | LN3956049-5mg |
14α-hydroxyPaspalinine |
151341-77-4 | ≥98% | 5mg |
RMB 8200.00 | 2025-02-21 |
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one Littérature connexe
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
151341-77-4 ((3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one) Produits connexes
- 891104-28-2(N-(2-chlorophenyl)methyl-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
- 1319039-37-6(6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline)
- 83898-15-1(4-Piperidinecarboxylicacid, 4-phenyl-, methyl ester, hydrochloride (1:1))
- 1805689-59-1(Ethyl 2-cyano-4-propionylphenylacetate)
- 878123-82-1(4-(4-bromophenyl)-6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 1806946-59-7(3-(Bromomethyl)-5-cyano-6-(difluoromethyl)-2-iodopyridine)
- 685837-29-0(N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)
- 1805316-26-0(5-(Difluoromethyl)-3-iodopyridine-2-carboxaldehyde)
- 163271-80-5(3-(Triisopropylsilyl)propiolaldehyde)
- 1807256-08-1(5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid)
Fournisseurs recommandés
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
